S-Methyl N,N-Diethylthiocarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Thiocarbamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

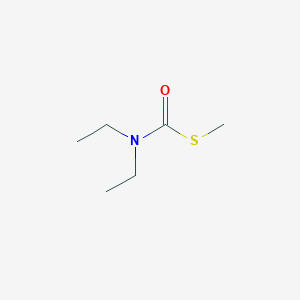

Structure

3D Structure

Properties

IUPAC Name |

S-methyl N,N-diethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTFQQHFHGBCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190657 | |

| Record name | S-Methyl diethylthiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37174-63-3 | |

| Record name | S-Methyl N,N-diethylthiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37174-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methyl diethylthiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037174633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl diethylthiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-METHYL N,N-DIETHYLTHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMM80HR26F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of S-Methyl N,N-Diethylthiocarbamate

Abstract

S-Methyl N,N-diethylthiocarbamate (DETC-Me) is a pivotal metabolite of the alcohol-aversion drug disulfiram. While DETC-Me itself displays limited biological activity, its bioactivation to S-methyl-N,N-diethylthiocarbamate sulfoxide (DETC-MeSO) unveils a potent molecule with a dual mechanism of action, making it a subject of significant interest in pharmacology and drug development. This technical guide provides a comprehensive overview of the molecular mechanisms of DETC-Me and its active metabolite, DETC-MeSO. We will delve into its well-established role as an irreversible inhibitor of aldehyde dehydrogenase 2 (ALDH2) and explore its neuroprotective effects mediated through the antagonism of N-methyl-D-aspartate (NMDA) receptors and the attenuation of endoplasmic reticulum (ER) stress. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights and detailed experimental protocols to investigate these mechanisms.

Introduction: From Disulfiram to a Multifaceted Effector Molecule

The journey of this compound begins with its parent compound, disulfiram, a long-standing therapeutic for alcohol use disorder. The clinical efficacy of disulfiram hinges on its ability to induce an unpleasant physiological reaction to alcohol consumption, a phenomenon directly linked to the accumulation of acetaldehyde. This is achieved through the inhibition of aldehyde dehydrogenase (ALDH), the enzyme responsible for detoxifying acetaldehyde. It is now understood that disulfiram is a prodrug, and its therapeutic effects are mediated by a cascade of metabolites, with S-methyl-N,N-diethylthiocarbamate sulfoxide (DETC-MeSO) emerging as a key player.[1]

Beyond its classical role in alcohol metabolism, recent research has illuminated a novel and compelling facet of DETC-MeSO's activity: neuroprotection. In preclinical models of stroke, DETC-MeSO has demonstrated a remarkable ability to shield neurons from ischemic damage. This neuroprotective capacity is attributed to a distinct mechanism involving the modulation of glutamatergic neurotransmission and the mitigation of cellular stress responses. This guide will dissect both of these fundamental mechanisms of action, providing the scientific rationale and experimental frameworks to explore them.

Metabolic Activation: The Genesis of a Potent Inhibitor

This compound is not the ultimate effector molecule. Its potent biological activities are unlocked through a critical bioactivation step, primarily occurring in the liver. This metabolic transformation is a prerequisite for the inhibition of ALDH2 and the manifestation of its neuroprotective effects.

The metabolic journey from disulfiram to DETC-MeSO is a multi-step process. Disulfiram is rapidly reduced to diethyldithiocarbamate (DDC), which then undergoes S-methylation to form this compound (DETC-Me). The crucial final step is the oxidation of DETC-Me to the active sulfoxide metabolite, DETC-MeSO. This oxidation is predominantly catalyzed by the cytochrome P450 (CYP450) family of enzymes.[2] Inhibition of CYP450 has been shown to block the in vivo inhibition of ALDH by DETC-Me, underscoring the necessity of this metabolic activation.[2]

Caption: Metabolic activation pathway of Disulfiram to DETC-MeSO.

Mechanism 1: Irreversible Inhibition of Aldehyde Dehydrogenase 2 (ALDH2)

The most well-characterized mechanism of action of DETC-MeSO is the potent and irreversible inhibition of aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme crucial for acetaldehyde metabolism.

The Molecular Target: ALDH2

ALDH2 is a key enzyme in the detoxification of both endogenous and exogenous aldehydes. In the context of alcohol metabolism, it catalyzes the oxidation of acetaldehyde, a toxic byproduct of ethanol oxidation, to non-toxic acetate. Genetic polymorphisms in the ALDH2 gene that result in a less active or inactive enzyme are common in East Asian populations and are associated with a flushing reaction and increased risk of esophageal cancer upon alcohol consumption.

The Inhibitory Action of DETC-MeSO

DETC-MeSO acts as a suicide inhibitor of ALDH2. The inhibition is time-dependent and irreversible, meaning that the enzyme's activity is not restored upon removal of the inhibitor.[1] The sulfoxide metabolite is significantly more potent than disulfiram itself, with IC50 values in the micromolar range.[1] The irreversible nature of the inhibition suggests a covalent modification of the enzyme's active site.

Experimental Protocols for Investigating ALDH2 Inhibition

This protocol provides a method for measuring NAD-dependent ALDH2 activity in various samples.

Materials:

-

ALDH Assay Buffer (e.g., 50 mM HEPES, pH 8.0)

-

Acetaldehyde solution (e.g., 4 mM)

-

ALDH Substrate Mix (containing a probe that reacts with NADH to produce a colorimetric product)

-

Recombinant human ALDH2 enzyme or sample lysate

-

NADH Standard (for standard curve)

-

96-well clear flat-bottom plate

-

Spectrophotometric multiwell plate reader

Procedure:

-

Sample Preparation: Homogenize tissues or cells in ice-cold ALDH Assay Buffer. Centrifuge to remove insoluble material.

-

Standard Curve: Prepare a series of NADH standards in ALDH Assay Buffer in the 96-well plate.

-

Sample and Control Wells: Add your sample (e.g., tissue lysate) or recombinant ALDH2 (positive control) to the wells. Include a sample blank for each sample without the addition of acetaldehyde to account for background NADH.

-

Reaction Mix: Prepare a reaction mix containing ALDH Assay Buffer and the ALDH Substrate Mix. For the experimental wells, also add the acetaldehyde solution.

-

Initiate Reaction: Add the appropriate reaction mix to each well.

-

Incubation and Measurement: Incubate the plate at room temperature and measure the absorbance at 450 nm at multiple time points.

-

Data Analysis: Calculate the rate of NADH production from the standard curve. ALDH activity is expressed as the amount of NADH generated per minute per milligram of protein.

Data Presentation:

| Compound | IC50 (µM) for ALDH2 Inhibition |

| Disulfiram | 7.4 ± 1.0[1] |

| DETC-MeSO | 0.93 ± 0.04[1] |

| S-methyl-N,N-diethylthiocarbamate sulfone | 0.53 ± 0.11[1] |

Mechanism 2: Neuroprotection via NMDA Receptor Antagonism and ER Stress Attenuation

A more recently discovered and equally significant mechanism of action for DETC-MeSO is its neuroprotective effect, particularly relevant in the context of ischemic stroke. This protection is multifaceted, involving both the modulation of excitatory neurotransmission and the suppression of cellular stress pathways.

Partial Antagonism of NMDA-Type Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the N-methyl-D-aspartate (NMDA) subtype, play a critical role in synaptic plasticity and learning. However, overactivation of NMDA receptors leads to excessive calcium influx, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. This is a key contributor to neuronal damage in stroke and other neurological disorders.

DETC-MeSO has been shown to act as a partial antagonist of NMDA receptors. This means that it binds to the receptor but elicits a response that is weaker than that of the endogenous agonist, glutamate. By partially blocking the receptor, DETC-MeSO can reduce the excessive calcium influx associated with excitotoxicity while potentially preserving some level of physiological receptor function.

Attenuation of Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. Ischemic conditions can disrupt these functions, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. This activates a signaling network called the Unfolded Protein Response (UPR), which initially aims to restore ER homeostasis but can trigger apoptosis (programmed cell death) if the stress is prolonged or severe.

DETC-MeSO has been demonstrated to significantly reduce the levels of key ER stress protein markers, indicating an attenuation of the UPR. This includes the downregulation of:

-

p-PERK (phosphorylated PERK)

-

p-eIF2α (phosphorylated eukaryotic initiation factor 2 alpha)

-

ATF4 (Activating Transcription Factor 4)

-

CHOP (C/EBP homologous protein)

By mitigating ER stress, DETC-MeSO helps to prevent the activation of apoptotic pathways and promote neuronal survival.

Sources

- 1. S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Key Disulfiram Metabolite: A Technical Guide to S-Methyl N,N-Diethylthiocarbamate

This in-depth technical guide delves into the discovery, history, and scientific significance of S-Methyl N,N-Diethylthiocarbamate. It is intended for researchers, scientists, and drug development professionals, providing a comprehensive understanding of this pivotal molecule in the context of alcohol aversion therapy and beyond. This guide moves beyond a simple chronological account to explain the scientific reasoning behind its discovery and the evolution of its understanding.

Foreword: From Rubber Vulcanization to a Pivotal Metabolite

The story of this compound is intrinsically linked to the history of Disulfiram (tetraethylthiuram disulfide). First synthesized in 1881, Disulfiram's journey into the pharmaceutical realm was serendipitous.[1][2] Initially used in the rubber industry, its potent effects on individuals who consumed alcohol were accidentally discovered in the 1930s and 1940s among rubber factory workers.[1][3] This observation led to the development of Disulfiram as the first FDA-approved drug for alcohol dependence in 1951.[2][3] However, the precise mechanism of its action remained a subject of intense investigation for decades. It was understood that Disulfiram itself was not the primary active agent but rather a prodrug that required metabolic activation. This quest to identify the active metabolite(s) is where the story of this compound begins.

The Unraveling of a Metabolic Pathway: The Discovery of this compound

Early research in the mid-20th century established that Disulfiram inhibits the enzyme aldehyde dehydrogenase (ALDH), leading to the accumulation of acetaldehyde after alcohol consumption, which in turn causes the unpleasant physiological effects associated with the drug.[1][4] However, Disulfiram has a short in vivo half-life, suggesting that its sustained therapeutic effect was due to one or more of its metabolites.[5][6]

The journey to identifying these metabolites was a process of meticulous biochemical investigation. It was established that Disulfiram is rapidly reduced to diethyldithiocarbamate (DDC). Subsequent research focused on the downstream metabolic fate of DDC. The identification of this compound (also referred to as DETC-Me or Me-DTC in literature) emerged from these studies as a crucial intermediate.[2][7][8] A 1990 study was pivotal in proposing S-methyl-N,N-diethylthiolcarbamate as a metabolite of disulfiram and a more potent in vivo inhibitor of low Km aldehyde dehydrogenase than disulfiram itself.[7][9]

This discovery shifted the focus of research towards understanding the role of this methylated metabolite and its subsequent biotransformation. It became clear that this compound was not the final active molecule but a critical precursor to even more potent inhibitors.

Chemical Synthesis and Properties

The synthesis of this compound is crucial for its study and for the development of analytical standards. A common laboratory synthesis involves the reaction of diethylcarbamoyl chloride with sodium thiomethoxide.[2]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from diethylcarbamoyl chloride and sodium thiomethoxide.

Materials:

-

Diethylcarbamoyl chloride

-

Sodium thiomethoxide solution (e.g., 21 wt% in water)

-

Tetrahydrofuran (THF)

-

Tetrahexylammonium chloride (phase-transfer catalyst)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

Heating mantle and reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add a solution of diethylcarbamoyl chloride in THF.

-

To this solution, add an aqueous solution of sodium methane thiolate.

-

Add a catalytic amount of tetrahexylammonium chloride to the biphasic mixture.

-

Stir the mixture vigorously and heat to reflux under a nitrogen atmosphere. Use a bleach trap to capture any excess sulfide gases.

-

Maintain reflux for approximately 3 hours.

-

After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Extract the aqueous phase with diethyl ether.

-

Combine the organic phases and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude oil can be further purified by silica gel chromatography.

Causality of Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is critical to prevent the oxidation of the thiolate reactant and other sensitive species.

-

Phase-Transfer Catalyst: Tetrahexylammonium chloride is employed to facilitate the reaction between the water-soluble sodium thiomethoxide and the organic-soluble diethylcarbamoyl chloride by transferring the thiomethoxide anion into the organic phase.

-

Reflux: Heating the reaction to reflux increases the reaction rate, ensuring the completion of the synthesis in a reasonable timeframe.

-

Aqueous Workup: The extraction and washing steps are essential for removing unreacted starting materials, the phase-transfer catalyst, and other water-soluble byproducts.

-

Drying Agent: Anhydrous sodium sulfate is used to remove residual water from the organic phase before solvent evaporation, preventing potential hydrolysis of the product.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | S-methyl N,N-diethylcarbamothioate | [1] |

| Molecular Formula | C₆H₁₃NOS | [1] |

| Molecular Weight | 147.24 g/mol | [1] |

| CAS Number | 37174-63-3 | [1] |

The Mechanism of Action: A Cascade of Bioactivation

The significance of this compound lies in its role as an intermediate in the bioactivation pathway of Disulfiram. While it is a more potent inhibitor of ALDH than its parent compound, its primary importance is as a precursor to even more active metabolites.[4][7]

Research has shown that this compound undergoes further oxidation to form S-methyl-N,N-diethylthiocarbamate sulfoxide (DETC-MeSO) and subsequently S-methyl-N,N-diethylthiocarbamate sulfone.[5][6][10] These oxidized metabolites are potent, irreversible inhibitors of ALDH.[5][6] The sulfoxide metabolite, in particular, is considered a key candidate for the ultimate active metabolite of disulfiram.[5]

The bioactivation of this compound to its sulfoxide is mediated by cytochrome P450 enzymes.[4][11][12] This enzymatic oxidation is a critical step in the generation of the highly reactive species that ultimately inhibits ALDH.

Caption: Metabolic activation of Disulfiram to its active metabolites.

Broader Implications and Future Directions

While the primary focus of research on this compound has been its role in alcohol aversion therapy, its biological activity and that of its downstream metabolites suggest potential for other therapeutic applications. For instance, its sulfoxide metabolite has been investigated for its neuroprotective properties.[13] The intricate metabolic pathway and the potent enzymatic inhibition demonstrated by this family of compounds highlight the importance of understanding drug metabolism in designing effective therapeutics.

Conclusion

The discovery of this compound was not a singular event but rather a key milestone in the decades-long endeavor to understand the mechanism of action of Disulfiram. Its identification as a crucial metabolic intermediate that is further bioactivated to highly potent ALDH inhibitors provided a more complete picture of how this important drug exerts its therapeutic effect. The ongoing research into this molecule and its derivatives continues to offer valuable insights into enzyme inhibition and drug metabolism, with potential implications for the development of new therapeutic agents.

References

-

Hart, B. W., & Faiman, M. D. (1992). S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. Alcoholism, Clinical and Experimental Research, 16(5), 978-981. [Link]

-

Wikipedia. (n.d.). Disulfiram. [Link]

-

Lipsky, J. J., & Shen, M. L. (1995). This compound sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase. Biochemical Pharmacology, 49(5), 693-700. [Link]

-

Hart, B. W., & Faiman, M. D. (1993). Diethyldithiocarbamate methyl ester sulfoxide, an inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase and putative metabolite of disulfiram. Biochemical Pharmacology, 46(12), 2285-2290. [Link]

-

Hart, B. W., & Faiman, M. D. (1990). S-methyl-N,N-diethylthiolcarbamate: a disulfiram metabolite and potent rat liver mitochondrial low Km aldehyde dehydrogenase inhibitor. Alcohol, 7(2), 165-169. [Link]

-

Chiacchio, U., Corsaro, A., Iannazzo, D., Piperno, A., Pistara, V., Rescifina, A., ... & Purrello, R. (2018). Disulfiram: Mechanisms, Applications, and Challenges. Molecules, 23(7), 1745. [Link]

-

National Center for Biotechnology Information. (n.d.). Chapter 3—Disulfiram. In Incorporating Alcohol Pharmacotherapies Into Medical Practice. [Link]

-

Kim, H. C., Jhoo, W. K., Bing, G., Shin, E. J., Wie, M. B., Kim, W. K., & Ko, K. H. (2003). Mode of action of S-methyl-N, N-diethylthiocarbamate sulfoxide (DETC-MeSO) as a novel therapy for stroke in a rat model. Journal of Neuroscience Research, 74(4), 627-638. [Link]

-

Petersen, E. N. (1992). The pharmacology and toxicology of disulfiram and its metabolites. Acta Psychiatrica Scandinavica. Supplementum, 369, 7-13. [Link]

-

Mays, D. C., & Lipsky, J. J. (1997). Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide. Biochemical Pharmacology, 54(11), 1253-1260. [Link]

-

Hart, B. W., & Faiman, M. D. (1993). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. Biochemical Pharmacology, 46(12), 2285-2290. [Link]

-

Hart, B. W., & Faiman, M. D. (1990). S-methyl-N,N-diethylthiolcarbamate: a disulfiram metabolite and potent rat liver mitochondrial low Km aldehyde dehydrogenase inhibitor. Alcohol, 7(2), 165-169. [Link]

-

Whelpton, R., & Hurst, A. P. (2012). Disulfiram metabolite S-methyl-N,N-diethylthiocarbamate quantitation in human plasma with reverse phase ultra performance liquid chromatography and mass spectrometry. Journal of Chromatography B, 897, 80-84. [Link]

-

Whelpton, R., & Hurst, A. P. (2012). Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry. Journal of Chromatography B, 897, 80-84. [Link]

-

Petersen, E. N. (1992). The pharmacology and toxicology of disulfiram and its metabolites. Acta Psychiatrica Scandinavica. Supplementum, 369, 7-13. [Link]

-

Hart, B. W., & Faiman, M. D. (1993). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. Biochemical Pharmacology, 46(12), 2285-2290. [Link]

-

Petersen, E. N. (1992). The pharmacology and toxicology of disulfiram and its metabolites. Acta Psychiatrica Scandinavica. Supplementum, 369, 7-13. [Link]

-

Hart, B. W., & Faiman, M. D. (1993). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. Biochemical Pharmacology, 46(12), 2285-2290. [Link]

-

Whelpton, R., & Hurst, A. P. (2012). Disulfiram metabolite S-methyl-N,N-diethylthiocarbamate quantitation in human plasma with reverse phase ultra performance liquid chromatography and mass spectrometry. Journal of Chromatography B, 897, 80-84. [Link]

-

Whelpton, R., & Hurst, A. P. (2012). Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry. Journal of Chromatography B, 897, 80-84. [Link]

-

Hart, B. W., & Faiman, M. D. (1993). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. Biochemical Pharmacology, 46(12), 2285-2290. [Link]

Sources

- 1. Disulfiram - Wikipedia [en.wikipedia.org]

- 2. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chapter 3—Disulfiram - Incorporating Alcohol Pharmacotherapies Into Medical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S-methyl-N,N-diethylthiolcarbamate: a disulfiram metabolite and potent rat liver mitochondrial low Km aldehyde dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacology and toxicology of disulfiram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of a disulfiram metabolite, S-methyl N,N-diethyldithiocarbamate, by flavin monooxygenase in human renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diethyldithiocarbamate methyl ester sulfoxide, an inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase and putative metabolite of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Disulfiram metabolite S-methyl-N,N-diethylthiocarbamate quantitation in human plasma with reverse phase ultra performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to S-Methyl N,N-Diethylthiocarbamate: Properties, Synthesis, and Biological Significance

This guide provides a comprehensive technical overview of S-Methyl N,N-Diethylthiocarbamate, a compound of significant interest in pharmacology and toxicology. As a key metabolite of the alcohol-aversion drug Disulfiram, its chemical properties and biological interactions are critical for researchers in drug development, enzymology, and metabolic studies. This document delves into its core physicochemical properties, provides a detailed synthetic protocol, explores its chemical reactivity, and elucidates its mechanism of action as a potent enzyme inhibitor.

Section 1: Core Chemical and Physical Properties

This compound, also known by synonyms such as DETC-Me, is an S-alkylated thiocarbamate.[1][2] Unlike its O-thiocarbamate isomers, the sulfur atom is part of a thioester linkage, which significantly influences its chemical reactivity and metabolic fate.[3]

Identifiers

A clear identification of the molecule is fundamental for any scientific investigation. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | S-methyl N,N-diethylcarbamothioate | [1] |

| CAS Number | 37174-63-3 | [1] |

| Molecular Formula | C₆H₁₃NOS | [1] |

| SMILES | CCN(CC)C(=O)SC | [1] |

| InChIKey | AQTFQQHFHGBCPG-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical state and core computed properties dictate the compound's handling, storage, and application in experimental settings. It is typically encountered as a light yellow oil.[4][5]

| Property | Value | Source |

| Molecular Weight | 147.24 g/mol | [1] |

| Appearance | Light yellow oil | [4][6] |

| Topological Polar Surface Area | 45.6 Ų | [1] |

| Complexity | 91.1 | [1] |

| Solubility | Soluble in DMSO (100 mg/mL) | [2] |

| Storage Temperature | -20°C for long-term storage | [2] |

Spectral Characterization

Structural confirmation is paramount. The following spectral data are characteristic of this compound.

-

¹H NMR (400 MHz, CDCl₃): A proton NMR spectrum provides unambiguous structural information. The expected signals are δ 3.36 (broad singlet, 4H, for the two N-CH₂ groups), δ 2.30 (singlet, 3H, for the S-CH₃ group), and δ 1.15 (broad singlet, 6H, for the two terminal CH₃ groups).[6] The broadness of the signals for the ethyl groups is due to hindered rotation around the amide C-N bond at room temperature, a common feature in N,N-disubstituted amides and their analogues.[7]

-

Mass Spectrometry (GC-MS): Mass spectrometry data confirms the molecular weight and fragmentation pattern of the compound.[1]

-

Infrared Spectroscopy (IR): IR analysis reveals key functional groups, most notably the strong carbonyl (C=O) stretch of the thioester group.[1]

Section 2: Synthesis and Characterization

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The most direct method involves the reaction between a thiolate and a carbamoyl chloride.[4][6]

Synthetic Pathway: Nucleophilic Acyl Substitution

The core of the synthesis is the reaction of N,N-diethylcarbamoyl chloride with a methyl thiolate source, such as sodium thiomethoxide. The thiolate anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the carbamoyl chloride and displacing the chloride leaving group. The use of a phase-transfer catalyst, such as tetrahexylammonium chloride, is crucial for reactions involving reactants in different phases (e.g., an aqueous thiolate solution and an organic solution of the carbamoyl chloride), as it facilitates the transport of the thiolate nucleophile into the organic phase where the reaction occurs.[4][6]

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[4][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-diethyl carbamoyl chloride (539 mmol) in tetrahydrofuran (THF, 600 mL).

-

Addition of Reactants: To this solution, add an aqueous solution of sodium methane thiolate (21 wt%, 599 mmol) and tetrahexylammonium chloride (4.7 g, 2 mol%).

-

Reaction Execution: Stir the resulting biphasic mixture vigorously and heat to reflux under a nitrogen atmosphere for 3 hours. It is advisable to use a bleach trap to capture any excess sulfide gases.

-

Workup: After cooling the reaction to room temperature, transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (1 L).

-

Purification: Wash the combined organic phases with brine and dry over anhydrous sodium sulfate.

-

Isolation: Evaporate the solvent under reduced pressure. Purify the resulting crude oil via silica gel chromatography (eluent: dichloromethane) to yield this compound as a light yellow oil.[6]

Section 3: Chemical Reactivity and Stability

The reactivity of this compound is governed by the thioester linkage and the amide functionality.

-

Hydrolysis: Like many esters, thiocarbamates can undergo hydrolysis. This process is accelerated by acidic conditions and can lead to the decomposition of the molecule into diethylamine, carbonyl sulfide, and methanethiol.[8] This instability is a critical consideration for designing in vitro experiments and formulating solutions.

-

Oxidation: The sulfur atom is susceptible to oxidation. This is the primary route of metabolic activation in biological systems, where cytochrome P450 enzymes convert the thioether to a sulfoxide and subsequently to a sulfone.[9][10] The resulting S-Methyl-N,N-diethylthiocarbamate sulfoxide (DETC-MeSO) is a key player in the compound's biological activity.[4][11]

-

Newman-Kwart Rearrangement: While more relevant to O-thiocarbamates, the potential for thermal rearrangement exists in sulfur-containing organic molecules. The Newman-Kwart rearrangement involves the intramolecular migration of the aryl or alkyl group from the oxygen to the sulfur, which is not applicable here but is a key reaction within the broader thiocarbamate class.[3]

Section 4: Biological Context and Mechanism of Action

The primary relevance of this compound in drug development lies in its role as an intermediate metabolite of Disulfiram.

Bioactivation Pathway

Disulfiram itself is believed to be a prodrug that is too unstable in vivo to directly inhibit its target.[9] It undergoes a series of metabolic transformations, leading to the formation of this compound (DETC-Me). This metabolite is then further bioactivated by cytochrome P450-mediated oxidation to this compound sulfoxide (DETC-MeSO), which is considered the ultimate active inhibitor of aldehyde dehydrogenase (ALDH).[9][10]

Caption: Bioactivation pathway leading to ALDH inhibition.

Mechanism of ALDH Inhibition

Both DETC-MeSO (the sulfoxide) and its further oxidized product, the sulfone, are potent inhibitors of the low Km mitochondrial ALDH enzyme.[9] They act as irreversible inhibitors, likely by covalently modifying a critical cysteine residue in the enzyme's active site.[4] However, studies have shown that the sulfoxide (DETC-MeSO) is a better candidate for the active metabolite in vivo. While the sulfone is more reactive, it is rapidly neutralized by cellular nucleophiles like glutathione. The sulfoxide is sufficiently stable to diffuse from its site of formation (e.g., the endoplasmic reticulum) to the mitochondria, where it can then inhibit ALDH.[9] This differential stability and reactivity is a textbook example of how pharmacokinetics and chemical properties dictate the ultimate biological effect of a drug metabolite.

Section 5: Safety, Handling, and Storage

As a bioactive chemical, proper handling of this compound is essential.

-

Hazard Identification: According to its Safety Data Sheet (SDS), the compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A). It may also cause respiratory irritation.[12]

-

Recommended Handling:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]

-

Wash hands thoroughly after handling.[12]

-

-

Storage and Disposal:

Conclusion

This compound is more than a simple laboratory chemical; it is a critical piece in the pharmacological puzzle of Disulfiram. Its synthesis is straightforward, but its reactivity and metabolic activation pathway are complex and nuanced. For researchers in drug development, understanding the interplay between its chemical properties—such as its susceptibility to oxidation—and its biological function as a precursor to a potent enzyme inhibitor is paramount. This guide provides the foundational knowledge necessary to handle, synthesize, and study this important molecule effectively and safely.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). S-Methyl N,N-diethylthiolcarbamate sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (2018). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). S-Methyl-N,N-diethyldithiocarbamate. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiocarbamate. Retrieved from [Link]

- Hart, B. W., & Faiman, M. D. (1992). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Biochemical Pharmacology, 43(1), 165-171.

-

Royal Society of Chemistry. (2018). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. Retrieved from [Link]

- Mays, D. C., et al. (1996). S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. Alcoholism: Clinical and Experimental Research, 20(4), 795-801.

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

- Chaturvedi, D., Mishra, N., & Mishra, V. (2008). An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. Synthesis, 2008(03), 355-357.

- Hart, B. W., Yourick, J. J., & Faiman, M. D. (1992). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. Biochemical pharmacology, 43(1), 165–171.

- Poon, R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2154–2157.

-

ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Retrieved from [Link]

Sources

- 1. This compound | C6H13NOS | CID 119467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thiocarbamate - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. S-METHYL-N,N-DIETHYLTHIOCARBAMATE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiocarbamate Esters and Salts/Dithiocarbamate Esters and Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. S-Methyl N,N-diethylthiolcarbamate sulfoxide | C6H13NO2S | CID 3035711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to S-Methyl N,N-Diethylthiocarbamate: From Synthesis to Biological Inhibition

This guide provides a comprehensive technical overview of S-Methyl N,N-Diethylthiocarbamate, a critical metabolite of the aldehyde dehydrogenase inhibitor, Disulfiram. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural characteristics, synthesis, spectral properties, and its pivotal role as a biological inhibitor. The content herein is structured to provide not just data, but a causal understanding of the methodologies and mechanisms discussed.

Core Molecular Profile

This compound, also known as S-methyl N,N-diethylcarbamothioate, is a small molecule that plays a significant role in the pharmacological action of Disulfiram.[1] Its structure is characterized by a central carbamothioate moiety, with two ethyl groups attached to the nitrogen atom and a methyl group attached to the sulfur atom.

Physicochemical and Structural Properties

A summary of the key computed and experimental properties of this compound is presented below. It is important to note that while extensive computational data is available, experimentally determined physical constants such as melting and boiling points are not widely reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NOS | [2][3] |

| Molecular Weight | 147.24 g/mol | [3] |

| IUPAC Name | S-methyl N,N-diethylcarbamothioate | [3] |

| CAS Number | 37174-63-3 | [3] |

| Appearance | Light yellow oil | [4] |

| Solubility | Soluble in DMSO (100 mg/mL) | [5] |

| Predicted XLogP3 | 1.4 | [2] |

| SMILES | CCN(CC)C(=O)SC | [2] |

| InChIKey | AQTFQQHFHGBCPG-UHFFFAOYSA-N | [2] |

Synthesis and Purification

The synthesis of this compound is crucial for its study as a research chemical and for understanding its role as a metabolite. A common and efficient laboratory-scale synthesis involves the reaction of a diethylcarbamoyl halide with a methylthiolate salt.

Rationale for Synthetic Approach

The chosen method is a nucleophilic acyl substitution reaction. Diethylcarbamoyl chloride serves as the electrophilic acylating agent. The highly nucleophilic sulfur of sodium thiomethoxide attacks the electrophilic carbonyl carbon. The use of a phase-transfer catalyst, such as tetrahexylammonium chloride, is critical in this biphasic reaction (aqueous sodium thiomethoxide and an organic solution of the carbamoyl chloride). The catalyst facilitates the transport of the thiomethoxide anion from the aqueous phase to the organic phase, where the reaction occurs, thereby significantly increasing the reaction rate. Tetrahydrofuran (THF) is selected as the organic solvent due to its ability to dissolve the carbamoyl chloride and its relative inertness under the reaction conditions.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis from diethylcarbamoyl chloride and sodium thiomethoxide.[4]

Materials:

-

21 wt% aqueous sodium thiomethoxide solution

-

N,N-diethylcarbamoyl chloride

-

Tetrahydrofuran (THF), anhydrous

-

Tetrahexylammonium chloride

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate, anhydrous

-

Silica gel (for chromatography)

-

Dichloromethane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of N,N-diethylcarbamoyl chloride (68.3 mL, 539 mmol) in THF (600 mL).

-

Addition of Reagents: To this solution, add 200 g of 21 wt% aqueous sodium thiomethoxide solution (599 mmol), followed by tetrahexylammonium chloride (4.7 g, 2 mol%).

-

Reaction Execution: Heat the biphasic mixture to reflux under a nitrogen atmosphere. It is advisable to use a bleach trap to capture any excess sulfide gases. Maintain the reflux for 3 hours with vigorous stirring.

-

Workup and Extraction: After 3 hours, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (1 L).

-

Washing: Wash the organic phase with brine and then dry it over anhydrous sodium sulfate.

-

Purification: Filter off the sodium sulfate and concentrate the organic phase under reduced pressure. The resulting crude oil is then purified by column chromatography on silica gel using dichloromethane as the eluent.

-

Product Isolation: The purified fractions are combined and concentrated under reduced pressure to afford this compound as a light yellow oil (yields are typically high, around 97%).[4]

Structural Elucidation: Spectral Analysis

The structural identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides a clear signature of the molecule's structure.

-

δ 3.36 (broad singlet, 4H): This signal corresponds to the four protons of the two methylene groups (-N-CH₂ -CH₃). The broadness of the signal is due to hindered rotation around the amide C-N bond at room temperature, which can make the two ethyl groups (or even the two protons on a single methylene group) chemically non-equivalent.

-

δ 2.30 (singlet, 3H): This sharp singlet is characteristic of the three protons of the S-methyl group (-S-CH₃ ).

-

δ 1.15 (broad singlet, 6H): This signal represents the six protons of the two terminal methyl groups of the ethyl substituents (-N-CH₂-CH₃ ). The broadening is also a consequence of the hindered C-N bond rotation.[4]

-

~168-170 ppm: Carbonyl carbon (C =O) of the thiocarbamate.

-

~41-43 ppm: Methylene carbons (-N-CH₂ -CH₃). Two distinct signals may be observed due to hindered rotation.

-

~12-14 ppm: Terminal methyl carbons of the ethyl groups (-N-CH₂-CH₃ ) and the S-methyl carbon (-S-CH₃ ). These may appear as two or three distinct signals.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups within the molecule. The following are the expected characteristic absorption bands:

-

2970-2850 cm⁻¹: Strong C-H stretching vibrations from the methyl and methylene groups of the alkyl chains.

-

1640-1660 cm⁻¹: A very strong and sharp absorption band corresponding to the C=O (carbonyl) stretching vibration of the thiocarbamate group. This is a key diagnostic peak.

-

1470-1450 cm⁻¹: C-H bending vibrations (scissoring) of the methylene groups.

-

1250-1020 cm⁻¹: C-N stretching vibration from the diethylamino group.

-

~700 cm⁻¹: C-S stretching vibration.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry would likely lead to fragmentation patterns characteristic of amides and thioesters.

-

Molecular Ion (M⁺): A peak at m/z = 147, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Alpha-cleavage adjacent to the nitrogen: Loss of an ethyl radical to give a fragment at m/z = 118 [M-29]⁺.

-

Cleavage of the C-S bond: Formation of the diethylcarbamoyl cation [ (CH₃CH₂)₂NCO ]⁺ at m/z = 100.

-

Cleavage of the CO-S bond: Formation of the thiomethyl radical and the diethylcarbamoyl cation, also contributing to the m/z = 100 peak.

-

McLafferty-type rearrangement is not expected as there are no gamma-hydrogens relative to the carbonyl group.

-

Biological Context and Mechanism of Action

This compound is not typically administered as a drug itself but is a crucial intermediate in the metabolic activation of Disulfiram.

Metabolic Pathway of Disulfiram

Disulfiram undergoes a rapid and complex biotransformation in vivo. The ultimate inhibitory effect on aldehyde dehydrogenase (ALDH) is mediated by its metabolites. The pathway leading to the formation of the active inhibitors is a critical aspect of its pharmacology.[2][5]

Caption: Metabolic activation pathway of Disulfiram.

Upon ingestion, Disulfiram is rapidly reduced by glutathione reductase in the blood to two molecules of diethyldithiocarbamic acid (DDC).[2] DDC is then methylated, a reaction catalyzed by thiopurine methyltransferase, to form S-Methyl-N,N-diethyldithiocarbamate.[5] This intermediate is subsequently oxidized by cytochrome P450 enzymes (notably CYP2E1) and flavin-containing monooxygenases (FMO) to its sulfoxide and sulfone derivatives.[6] These oxygenated metabolites, particularly S-methyl-N,N-diethylthiocarbamate sulfoxide (DETC-MeSO), are potent, irreversible inhibitors of aldehyde dehydrogenase.[7]

Mechanism of Aldehyde Dehydrogenase (ALDH) Inhibition

The therapeutic and aversive effects of Disulfiram stem from the accumulation of acetaldehyde following alcohol consumption. This is a direct result of the inhibition of mitochondrial ALDH, the primary enzyme responsible for acetaldehyde detoxification. The active metabolites of Disulfiram, such as DETC-MeSO, are electrophilic species that covalently modify a critical cysteine residue within the active site of the ALDH enzyme. This modification is effectively irreversible, leading to inactivation of the enzyme.[7] The blockage of this metabolic step causes acetaldehyde levels to rise, leading to the unpleasant symptoms of the Disulfiram-ethanol reaction.

Application in Research: In Vitro ALDH Inhibition Assay

This compound and its metabolites are invaluable tools for studying ALDH function and for screening new potential inhibitors. The following protocol outlines a standard spectrophotometric assay to measure ALDH activity and its inhibition.

Assay Principle

The enzymatic activity of ALDH is monitored by measuring the rate of reduction of the cofactor NAD⁺ to NADH. The production of NADH is directly proportional to the rate of aldehyde oxidation and can be quantified by the increase in absorbance at 340 nm. An inhibitor will decrease the rate of NADH formation.

Workflow for ALDH Inhibition Assay

Caption: Step-by-step workflow for an ALDH inhibition assay.

Detailed Experimental Protocol: ALDH Inhibition Assay

This protocol is adapted from standard methodologies for assessing ALDH inhibitors.[8][9]

Materials & Reagents:

-

Purified recombinant human ALDH (e.g., ALDH2)

-

Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.5, containing 0.1 mM EDTA

-

NAD⁺ stock solution (e.g., 50 mM in Assay Buffer)

-

Acetaldehyde stock solution (e.g., 1 M in cold Assay Buffer, prepare fresh)

-

This compound (Inhibitor) stock solution (e.g., 10 mM in DMSO)

-

DMSO (for control wells)

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader) capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents. The inhibitor should be serially diluted in DMSO to create a range of concentrations for IC₅₀ determination.

-

Assay Setup: To each well of the 96-well plate, add the following in order:

-

Assay Buffer to bring the final volume to 200 µL.

-

NAD⁺ solution (final concentration of 2.5 mM).

-

ALDH enzyme solution (final concentration determined empirically for linear reaction rate, e.g., 10-50 nM).

-

2 µL of the inhibitor dilution or DMSO for control (final DMSO concentration should be ≤1%).

-

-

Pre-incubation: Gently mix the plate and pre-incubate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Start the reaction by adding the acetaldehyde solution (final concentration typically near its Kₘ, e.g., 10-100 µM).

-

Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30 seconds for 5 to 10 minutes.

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Safety and Handling

As a research chemical, this compound requires careful handling.

-

Hazards: The compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation.

-

Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or mist.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water. Remove contaminated clothing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician.

-

Inhalation: Move person to fresh air.

-

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is recommended.[5]

References

-

ClinPGx. (n.d.). Disulfiram Pathway, Pharmacokinetics. PharmGKB. Retrieved from [Link]

-

Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). PharmGKB Summary: Disulfiram Pathway. Pharmacogenetics and genomics, 22(10), 758–761. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119467, this compound. Retrieved from [Link]

-

Morgan, C. A., Parajuli, B., Buchman, C. D., Dria, K., & Hurley, T. D. (2015). Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. Chemico-biological interactions, 234, 10–18. Retrieved from [Link]

-

Hart, B. W., & Faiman, M. D. (1996). S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. Alcoholism, clinical and experimental research, 20(3), 595–600. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Aldehyde Dehydrogenase Inhibitor Screening Services. Retrieved from [Link]

-

Hart, B. W., & Faiman, M. D. (1992). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. Biochemical pharmacology, 44(8), 1646–1649. Retrieved from [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. PubChemLite - this compound (C6H13NOS) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C6H13NOS | CID 119467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. S-METHYL-N,N-DIETHYLTHIOCARBAMATE SULFONE | 155514-79-7 [amp.chemicalbook.com]

- 7. S-METHYL-N,N-DIETHYLTHIOCARBAMATE SULFONE synthesis - chemicalbook [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Methyl-N,N-diethylthiocarbamate | C6H13NOS2 | CID 10197943 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological activities of S-Methyl N,N-Diethylthiocarbamate

An In-Depth Technical Guide to the Biological Activities of S-Methyl N,N-Diethylthiocarbamate

Introduction: Unmasking the Active Metabolite

This compound (DETC-Me), also known as S-Methyl-N,N-diethylthiolcarbamate, is a pivotal sulfur-containing organic compound primarily recognized as a key metabolite of disulfiram.[1] Disulfiram has long been utilized in the management of chronic alcoholism, inducing acute sensitivity to ethanol.[2] However, the therapeutic and biological effects of disulfiram are not orchestrated by the parent drug itself, which is too short-lived in vivo.[3][4] Instead, a cascade of metabolic transformations gives rise to several active molecules, with DETC-Me and its subsequent oxidized forms emerging as central players in mediating the drug's potent biological activities.[5][6]

This guide provides a comprehensive exploration of the multifaceted biological activities of this compound. We will delve into its primary mechanism of action—the potent inhibition of aldehyde dehydrogenase—and explore its significant neuroprotective effects and its influence on the dopaminergic system. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding the therapeutic potential and mechanistic intricacies of this compound.

Core Biological Activity: Potent Inhibition of Aldehyde Dehydrogenase (ALDH)

The most well-documented biological function of DETC-Me is its role in the irreversible inhibition of aldehyde dehydrogenase (ALDH), particularly the mitochondrial low K_m_ isoform (ALDH2).[3][4] This enzyme is critical for the detoxification of acetaldehyde, a toxic intermediate produced during ethanol metabolism.[2] By inhibiting ALDH2, DETC-Me and its metabolites cause acetaldehyde to accumulate in the blood after alcohol consumption, leading to the unpleasant physiological symptoms known as the disulfiram-ethanol reaction (e.g., flushing, nausea, palpitations).[2][4]

The Bioactivation Cascade: From Prodrug to Potent Inhibitors

This compound is not the terminal inhibitor but rather a crucial intermediate in a bioactivation pathway. The parent drug, disulfiram, is rapidly metabolized to diethyldithiocarbamate (DDTC), which is then methylated to form DETC-Me.[5] Subsequent oxidation, mediated by cytochrome P450 (CYP450) enzymes, converts DETC-Me into even more potent inhibitors: S-methyl-N,N-diethylthiocarbamate sulfoxide (DETC-MeSO) and S-methyl-N,N-diethylthiocarbamate sulfone (DETC-MeSO2).[3][4][5]

The conversion of DETC-Me to DETC-MeSO is a critical activation step, as DETC-MeSO is a significantly more potent inhibitor of ALDH2 than its precursor.[5][7] Studies have shown that inhibiting CYP450 enzymes blocks the formation of DETC-MeSO from DETC-Me, thereby preventing the inhibition of ALDH.[5] This causality underscores the necessity of metabolic activation for the therapeutic effect of disulfiram. DETC-MeSO is considered a strong candidate for the ultimate active metabolite because it is stable enough to diffuse from its site of formation (e.g., the endoplasmic reticulum) to the mitochondria, where it irreversibly inactivates ALDH2.[3]

Caption: Metabolic activation pathway of Disulfiram to potent ALDH2 inhibitors.

Comparative Inhibitory Potency

The stepwise oxidation of DETC-Me results in a significant increase in its inhibitory potency against ALDH2. Experimental data clearly demonstrate that the sulfoxide and sulfone metabolites are orders of magnitude more effective than disulfiram itself.

| Compound | IC₅₀ (µM) for Rat Liver Mitochondrial ALDH2 | Reference(s) |

| Disulfiram | 7.4 ± 1.0 | [3] |

| DETC-Me Sulfoxide (DETC-MeSO) | 0.93 ± 0.04 | [3] |

| DETC-Me Sulfone (DETC-MeSO2) | 0.53 ± 0.11 (solubilized mitochondria) | [3] |

| DETC-Me Sulfone (DETC-MeSO2) | 0.42 ± 0.04 | [4] |

Note: IC₅₀ values can vary based on experimental conditions, such as the use of intact vs. solubilized mitochondria.

Experimental Protocol: In Vitro ALDH Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of DETC-Me and its metabolites on ALDH2 activity. The self-validating nature of this assay relies on the inclusion of positive and negative controls and the measurement of time-dependent inactivation.

-

Preparation of Mitochondria:

-

Isolate mitochondria from fresh rat liver tissue using differential centrifugation in a sucrose buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay.

-

For some experiments, mitochondria may be solubilized with a detergent (e.g., 1% Triton X-100) to ensure inhibitor access to the enzyme.[3]

-

-

Inhibitor Incubation:

-

Prepare stock solutions of the test compounds (DETC-Me, DETC-MeSO, DETC-MeSO2) in a suitable solvent (e.g., DMSO).

-

In a reaction tube, pre-incubate the mitochondrial preparation (e.g., 0.1-0.2 mg/mL protein) with various concentrations of the test inhibitor or vehicle control at 37°C for a defined period (e.g., 10 minutes).[3]

-

To test for time-dependency, incubate the enzyme with a fixed concentration of the inhibitor and take aliquots at different time points.[4]

-

-

ALDH Activity Measurement:

-

Initiate the enzymatic reaction by adding the substrate (acetaldehyde, e.g., 5-10 µM for low K_m_ activity) and the cofactor (NAD⁺, e.g., 1 mM).

-

The total reaction volume should be maintained in a suitable buffer (e.g., sodium pyrophosphate buffer, pH 8.8).

-

Monitor the production of NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer at 37°C.

-

-

Data Analysis:

-

Calculate the rate of NADH formation from the linear portion of the absorbance curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

For time-dependent inhibition, plot the natural log of the remaining enzyme activity against time to determine the pseudo-first-order rate constant (k_obs_) and the half-life of inactivation (t₁/₂).[3][4]

-

Neuroprotective Activities in Ischemic Stroke

Beyond its role in alcohol deterrence, the metabolite DETC-MeSO has demonstrated significant neuroprotective properties, particularly in the context of ischemic stroke.[8] This activity stems from a distinct mechanism involving the modulation of glutamate receptors and the mitigation of cellular stress pathways.

Mechanism of Neuroprotection

In a rat model of middle cerebral artery occlusion (stroke), DETC-MeSO administration was shown to reduce brain infarct size, improve neurological scores, and protect neurons from excitotoxic damage.[8] The key mechanisms include:

-

Partial Antagonism of Glutamate Receptors: DETC-MeSO acts as a partial antagonist of glutamate receptors. Over-activation of these receptors (excitotoxicity) is a primary driver of neuronal death following an ischemic event. By attenuating this excessive signaling, DETC-MeSO protects neurons.[8]

-

Preservation of Endoplasmic Reticulum (ER) Function: Ischemia induces significant stress on the ER, leading to the unfolded protein response (UPR) and subsequent apoptosis. DETC-MeSO administration significantly reduces the levels of key ER stress markers such as p-PERK, ATF4, and CHOP.[8]

-

Reduction of Apoptosis: By mitigating ER stress, DETC-MeSO shifts the balance from pro-apoptotic to anti-apoptotic signaling. It leads to a decrease in pro-apoptotic proteins and a marked increase in the expression of anti-apoptotic proteins and the heat shock protein HSP27.[8]

-

Preservation of Neuronal Function: Microdialysis data showed that DETC-MeSO treatment preserved the ability of striatal neurons to release dopamine in response to a high-potassium stimulus, indicating that more neurons survived the ischemic insult.[8]

Caption: Neuroprotective mechanisms of DETC-MeSO in ischemic stroke.

Modulation of the Dopaminergic System

Dithiocarbamates, including metabolites of disulfiram, are known to inhibit dopamine β-hydroxylase (DBH).[2][9] DBH is a copper-dependent enzyme responsible for the final step in norepinephrine biosynthesis: the conversion of dopamine to norepinephrine.[10]

By chelating the copper cofactor at the active site of DBH, dithiocarbamates block this conversion.[9][10] This inhibition leads to a decrease in norepinephrine levels while simultaneously causing an increase in the concentration of its precursor, dopamine.[10][11] This pharmacological action has been explored as a potential therapeutic strategy for cocaine dependence. The rationale is that altering the dopamine/norepinephrine balance in the brain may interfere with the reinforcing effects of cocaine.[10]

Caption: Inhibition of dopamine β-hydroxylase by dithiocarbamate metabolites.

Other Potential Therapeutic Applications

Research into disulfiram and its metabolites, including DETC-Me, has uncovered potential applications beyond alcohol deterrence. These areas are still under investigation but highlight the compound's diverse biological activities.

-

Cancer Research: Disulfiram and its metabolites are being explored for their anti-cancer properties, which are linked to various mechanisms including the induction of oxidative stress, inhibition of the proteasome, and mobilization of copper ions into cancer cells.

-

HIV Latency Reactivation: Recent studies suggest that disulfiram may be able to reactivate latent HIV reservoirs, a critical step in the "shock and kill" strategy for eradicating the virus.[12][13] The measurement of DETC-Me is crucial in these studies to understand the pharmacokinetic interactions with other antiretroviral drugs that also affect CYP450 enzymes.[12]

Analytical Methodologies

Accurate quantification of DETC-Me in biological matrices like human plasma is essential for pharmacokinetic studies and for understanding its role in clinical applications. Modern analytical methods have shifted from older techniques to more sensitive and specific approaches.

Protocol Outline: UPLC-MS/MS Quantification of DETC-Me in Plasma

This protocol is based on the validated method for measuring DETC-Me to support clinical trials, such as those investigating disulfiram's role in HIV treatment.[12]

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Thaw human plasma samples containing DETC-Me.

-

Condition an SPE cartridge (e.g., Waters Oasis HLB) with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a low-organic-content solvent to remove interfering substances.

-

Elute DETC-Me from the cartridge using an appropriate organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

-

-

Chromatographic Separation (UPLC):

-

Perform separation on a reverse-phase UPLC column (e.g., Waters HSS T3, 2.1 × 100mm, 1.8 µm).[12]

-

Use an isocratic mobile phase, for example, a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol (e.g., 22:78 v/v).[12]

-

Maintain a constant flow rate (e.g., 0.200 mL/min) with a small injection volume (e.g., 10 µL).[12]

-

-

Detection and Quantification (Mass Spectrometry):

-

Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transition for DETC-Me using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Quantify the concentration of DETC-Me in the samples by comparing the peak area response to a standard curve prepared with known concentrations of the analyte in a blank matrix.

-

Conclusion

This compound is far more than a simple metabolic byproduct; it is a critical effector molecule that unlocks the biological activities of its parent compound, disulfiram. Its primary role as a precursor to the potent, irreversible inhibitors of aldehyde dehydrogenase forms the bedrock of its use in addiction medicine. Furthermore, the discovery of its sulfoxide metabolite's significant neuroprotective capabilities in ischemic injury models opens new avenues for therapeutic development in neurology. Its modulation of the dopaminergic system further expands its potential relevance to other CNS disorders, including cocaine dependence. A thorough understanding of its bioactivation, mechanisms of action, and pharmacology, supported by robust analytical methods, is essential for harnessing the full therapeutic potential of this versatile molecule. Future research should continue to explore these diverse biological activities to develop novel treatments for a range of challenging diseases.

References

- Mode of action of S-methyl-N, N-diethylthiocarbamate sulfoxide (DETC-MeSO)

- S-Methyl-N,N-diethylthiolcarbamate (DETC-Me) | Aldehyde Dehydrogenase (ALDH) Inhibitor. MedChemExpress.

- S-METHYL-N,N-DIETHYLTHIOCARBAM

- Pharmacological effects of diethylthiocarbamic acid methyl ester, the active metabolite of disulfiram? PubMed.

- S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. PubMed.

- This compound sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase. PubMed.

- Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chrom

- In Vitro Effect of Dithiocarbamate Pesticides and of CaNa2EDTA on Human Serum Dopamine-Beta-Hydroxylase. PubMed.

- Diethyldithiocarbamate methyl ester sulfoxide, an inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase and put

- Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. PubMed.

- The Inhibitory Effect of Serum From Diethyldithiocarbamate Treated Rats on Bovine Adrenal Dopamine-Beta-Hydroxylase Activity. PubMed.

- Disulfiram. Wikipedia.

- S-methyl-N,N-diethylthiolcarbamate: a disulfiram metabolite and potent rat liver mitochondrial low Km aldehyde dehydrogenase inhibitor. PubMed.

- S-Methyl-N,N-diethylthiocarbam

- Metabolism of a disulfiram metabolite, S-methyl N,N-diethyldithiocarbamate, by flavin monooxygenase in human renal microsomes. PubMed.

- Metam Sodium (Sodium N-Methyldithiocarbamate) Risk Characterization Document.

- Bioactivation of S-methyl N,N-Diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbam

- In Vivo Pharmacodynamic Studies of the Disulfiram Metabolite S‐Methyl N,N‐Diethylthiolcarbamate Sulfoxide:Inhibition of Liver Aldehyde Dehydrogenase.

- Dopamine- -hydroxylase inhibition by dimethyldithiocarbamate and rel

- S-METHYL-N,N-DIETHYLTHIOCARBAM

- Dopamine beta-hydroxylase inhibitors. The preparation and the dopamine beta-hydroxylase inhibitory activity of some compounds related to dithiocarbamic acid and thiuramdisulfide. PubMed.

- An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. Organic Chemistry Portal.

- Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in R

- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI.

- Novel Therapeutic Strategies for Alcohol and Drug Addiction: Focus on GABA, Ion Channels and Transcranial Magnetic Stimul

- The Effect of Some Dithiocarbamic Acids on Dopamine-Beta-Hydroxylase and Catecholamines Level in R

- Reactions of sodium N,N-diethyldithiocarbamate with some organic solvents. Canadian Science Publishing.

- analytical methods.

Sources

- 1. Pharmacological effects of diethylthiocarbamic acid methyl ester, the active metabolite of disulfiram? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disulfiram - Wikipedia [en.wikipedia.org]

- 3. S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S-methyl-N,N-diethylthiolcarbamate: a disulfiram metabolite and potent rat liver mitochondrial low Km aldehyde dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sci-hub.ru [sci-hub.ru]

- 8. Mode of action of S-methyl-N, N-diethylthiocarbamate sulfoxide (DETC-MeSO) as a novel therapy for stroke in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro effect of dithiocarbamate pesticides and of CaNa2EDTA on human serum dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of some dithiocarbamic acids on dopamine-beta-hydroxylase and catecholamines level in rat's brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacokinetics of S-Methyl N,N-Diethylthiocarbamate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: S-Methyl N,N-Diethylthiocarbamate (alternatively named DETC-Me or Me-DTC) is a critical metabolite in the complex pharmacokinetic pathway of Disulfiram, a medication used for alcohol dependence. This guide provides an in-depth analysis of its formation, distribution, subsequent metabolism, and elimination. Understanding the pharmacokinetics of this specific metabolite is paramount for evaluating the efficacy and safety of Disulfiram, particularly when considering drug-drug interactions with cytochrome P450 (CYP450) modulating agents. This document details the metabolic cascade from Disulfiram to DETC-Me, explores its role as both a metabolite and a precursor to other active molecules, presents validated analytical methodologies for its quantification, and discusses factors influencing its pharmacokinetic profile.

Introduction: The Significance of a Metabolite

This compound (DETC-Me) is not a xenobiotic administered directly but is an endogenously formed metabolite following the administration of Disulfiram. Disulfiram is rapidly metabolized to diethyldithiocarbamate (DDTC), which is the primary precursor for a cascade of further biotransformations. The S-methylation of the DDTC thiol group represents a key step in this pathway, catalyzed by methyltransferase enzymes.

The relevance of DETC-Me lies in its position within this metabolic chain. It is a product of Phase II metabolism of DDTC and a substrate for Phase I metabolism, primarily by cytochrome P450 enzymes, leading to the formation of other active metabolites like S-methyl N,N-diethylthiolcarbamate sulfoxide (DETC-MeSO). This sulfoxide is considered a potent inhibitor of aldehyde dehydrogenase (ALDH), the enzyme responsible for the therapeutic effect of Disulfiram. Therefore, the formation and clearance of DETC-Me are pivotal determinants of the pharmacodynamic action and potential toxicity of Disulfiram. Recent research has also explored Disulfiram's potential role in treating cocaine addiction and reactivating latent HIV, making the quantification of its CYP450-derived metabolites like DETC-Me crucial for understanding its effects in populations on complex drug regimens, such as those including CYP450 inducers or inhibitors.

Metabolic Pathway and Pharmacokinetic Profile

The journey from Disulfiram ingestion to the formation and elimination of DETC-Me is a multi-step process involving several enzymatic systems.

Absorption and Formation of the Precursor Diethyldithiocarbamate (DDTC)

Following oral administration, Disulfiram is rapidly and extensively metabolized. A significant portion is converted to DDTC. This conversion can occur non-enzymatically in the acidic environment of the stomach or be facilitated by endogenous thiols and reductases in the blood. DDTC is the direct precursor to DETC-Me.

Distribution

Being a downstream metabolite, the distribution of DETC-Me is intrinsically linked to that of its precursors. The lipophilic nature of DDTC and its methylated metabolites facilitates distribution into various tissues, including crossing the blood-brain barrier.